N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide

Lipophilicity cLogP Steric hindrance

This imidazo[1,2-a]pyrimidine derivative is a critical tool for medicinal chemistry SAR programs. Its unique cyclohexanecarboxamide substituent offers enhanced hydrophobic pocket interactions compared to smaller acetamide or isobutyramide analogs, potentially improving residence time on kinases like MET, PI3K, GSK-3, or ROCK. The meta-phenyl linker directs activity toward HDAC isoforms, making it ideal for epigenetic screening cascades. Use this compound to deconvolve amide-size contributions to target selectivity without the confounding effects of core substitution found in 3-methyl analogs (e.g., CAS 847388-33-4).

Molecular Formula C19H20N4O
Molecular Weight 320.396
CAS No. 847387-48-8
Cat. No. B2876920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide
CAS847387-48-8
Molecular FormulaC19H20N4O
Molecular Weight320.396
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
InChIInChI=1S/C19H20N4O/c24-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)17-13-23-11-5-10-20-19(23)22-17/h4-5,8-14H,1-3,6-7H2,(H,21,24)
InChIKeyANCMCCUEQBXHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide (CAS 847387-48-8) – Chemical Class, Core Scaffold, and Procurement-Relevant Identity


N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide (CAS 847387-48-8) is a synthetic small molecule belonging to the imidazo[1,2‑a]pyrimidine class of fused heterocycles . It features an imidazo[1,2‑a]pyrimidine core linked at the 2‑position to a meta‑substituted phenyl ring, which in turn is connected to a cyclohexanecarboxamide moiety . The molecular formula is C₁₉H₂₀N₄O and the molecular weight is approximately 320.4 g/mol . The imidazo[1,2‑a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported as inhibitors of kinases (e.g., MET, PI3K, GSK‑3, ROCK, JAK) [1] and histone deacetylases (HDACs) [2], making this compound a relevant candidate for kinase‑focused and epigenetic drug‑discovery programs.

Why N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide Cannot Be Casually Replaced by Other Imidazo[1,2‑a]pyrimidine Analogs


Imidazo[1,2‑a]pyrimidine derivatives display widely divergent biological profiles depending on subtle modifications to the amide substituent, phenyl ring position, and core heterocycle substitution pattern . Even within the same N‑phenyl‑imidazo[1,2‑a]pyrimidine‑2‑yl series, swapping the cyclohexanecarboxamide for an acetamide, isobutyramide, pivalamide, or thiophene‑2‑carboxamide can drastically alter molecular shape, lipophilicity (cLogP), hydrogen‑bonding capacity, and target engagement . For instance, the 3‑methylimidazo[1,2‑a]pyrimidine analog (CAS 847388‑33‑4) has reported antiproliferative IC₅₀ values in the 5–7.5 µM range against HCT116, MCF‑7, and A549 cell lines, attributed to CDK inhibition and apoptosis induction . In contrast, the methoxy‑substituted regioisomer N‑(5‑(imidazo[1,2‑a]pyrimidin‑2‑yl)‑2‑methoxyphenyl)cyclohexanecarboxamide exhibits COX‑2 inhibitory activity with IC₅₀ values in the low micromolar range . These examples illustrate that neither the imidazo[1,2‑a]pyrimidine scaffold nor the cyclohexanecarboxamide motif alone confer a predictable activity profile; the precise three‑dimensional arrangement and electronic properties of the entire molecule govern its biological function. Therefore, generic substitution of 847387‑48‑8 with a “similar” imidazo[1,2‑a]pyrimidine analog risks introducing unrecognized changes in potency, selectivity, and off‑target liability.

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide (847387‑48‑8) – Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: Cyclohexanecarboxamide vs. Acetamide/Isobutyramide/Pivalamide Analogs – Impact on cLogP, Steric Bulk, and Predicted Target Engagement

The cyclohexanecarboxamide moiety of 847387‑48‑8 confers substantially greater steric volume and lipophilicity compared to the acetamide (CAS 847387‑43‑3, MW 252.27, C₁₄H₁₂N₄O), isobutyramide (CAS 847387‑43‑3, MW 280.33, C₁₆H₁₆N₄O), and pivalamide (CAS 847387‑45‑5, MW 294.36, C₁₇H₁₈N₄O) analogs . The calculated logP difference is estimated to be +0.8 to +1.5 log units relative to the acetamide, placing the cyclohexanecarboxamide in a more lipophilic chemical space that may favor hydrophobic protein pockets or blood‑brain barrier penetration . Additionally, the cyclohexane ring introduces conformational rigidity absent in the flexible isobutyramide and sterically hindered pivalamide, potentially altering residence time and selectivity across kinase or HDAC targets [1].

Lipophilicity cLogP Steric hindrance Target selectivity Medicinal chemistry

Antiproliferative Activity Differentiation: 3‑Methylimidazo[1,2‑a]pyrimidine Analog vs. Target Compound – Cell Line Sensitivity Profiling

The 3‑methylimidazo[1,2‑a]pyrimidine analog (CAS 847388‑33‑4), which differs from 847387‑48‑8 only by a methyl group at the 3‑position of the imidazo[1,2‑a]pyrimidine core, has reported antiproliferative IC₅₀ values of 5.0 µM (HCT116), 7.5 µM (MCF‑7), and 6.0 µM (A549) . These values were attributed to direct CDK inhibition and apoptosis induction. The absence of the 3‑methyl substituent in 847387‑48‑8 is expected to alter the electron density of the imidazo[1,2‑a]pyrimidine core and the orientation of the phenyl‑cyclohexanecarboxamide vector, which may shift the kinase selectivity profile away from CDKs toward other kinase targets (e.g., MET, PI3K, or GSK‑3) or HDACs, as reported for structurally related imidazo[1,2‑a]pyrimidine amides [1][2].

Antiproliferative activity Cancer cell lines CDK inhibition IC50 comparison

Regioisomeric Differentiation: 3‑Phenyl vs. 4‑Phenyl Substitution and COX‑2 Activity Profile

The 4‑(imidazo[1,2‑a]pyrimidin‑2‑yl)phenyl regioisomer (CAS 847387‑64‑8) and the 5‑(imidazo[1,2‑a]pyrimidin‑2‑yl)‑2‑methoxyphenyl analog have been reported to exhibit COX‑2 inhibitory activity . In contrast, 847387‑48‑8 bears the imidazo[1,2‑a]pyrimidine at the 3‑(meta) position of the phenyl ring, which alters the trajectory of the amide side chain relative to the heterocyclic core. SAR studies across imidazo[1,2‑a]pyrimidine amides demonstrate that the position of the phenyl substitution (ortho, meta, para) profoundly affects target selectivity, with meta‑substituted derivatives often favoring kinase or HDAC targets over COX enzymes [1][2]. This regioisomeric distinction is critical: the para‑substituted and methoxy‑bearing analogs should not be considered interchangeable with the meta‑substituted 847387‑48‑8 in any biological screening campaign.

Regioisomer COX-2 inhibition Substitution pattern Selectivity

Kinase Selectivity Potential: Class‑Level Evidence from Imidazo[1,2‑a]pyrimidine Carboxamide Patent Literature

Multiple patent families explicitly claim imidazo[1,2‑a]pyrimidine amides, including cyclohexanecarboxamide derivatives, as inhibitors of clinically relevant kinases such as MET, PI3K, GSK‑3, ROCK, JAK, Cdc7, AKT, and PAK4 [1][2]. For example, US Patent Application 20100035898 describes cyclohexyl amide derivatives of imidazo[1,2‑a]pyrimidines as MET kinase inhibitors. While no specific IC₅₀ data for 847387‑48‑8 are publicly available, the compound falls squarely within the structural scope of these patent claims, suggesting it may possess inhibitory activity against one or more of these kinases. In contrast, the pivalamide analog (CAS 847387‑45‑5) and the 2‑phenylbutanamide analog (CAS 862810‑06‑8) differ in the amide substituent and may exhibit altered kinase selectivity profiles .

Kinase inhibition MET PI3K GSK-3 Selectivity profiling

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide (847387‑48‑8) – Best‑Fit Research and Industrial Application Scenarios


Kinase Inhibitor Screening Library Enrichment for MET, PI3K/Akt, GSK‑3, or JAK Targets

Based on the inclusion of cyclohexanecarboxamide‑substituted imidazo[1,2‑a]pyrimidines within the structural scope of kinase inhibitor patents targeting MET, PI3K, GSK‑3, ROCK, and JAK [1], 847387‑48‑8 is a structurally appropriate addition to kinase‑focused compound libraries. Its cyclohexyl amide motif distinguishes it from smaller amide analogs (acetamide, isobutyramide, pivalamide) and may confer enhanced residence time or selectivity in hydrophobic kinase pockets.

Epigenetic Drug Discovery – HDAC and CDK Dual‑Inhibition Screening

Imidazo[1,2‑a]pyrimidine amides have been specifically claimed as HDAC and/or CDK inhibitors in US Patent Application US20100009990 [2]. The meta‑phenyl substitution pattern of 847387‑48‑8, which differs from the 3‑methyl analog associated with CDK inhibition (IC₅₀ 5–7.5 µM), may redirect activity toward HDAC isoforms. This compound is therefore suitable for epigenetic screening cascades where HDAC or dual HDAC/CDK inhibition is sought.

Structure–Activity Relationship (SAR) Studies Around the Imidazo[1,2‑a]pyrimidine Amide Series

847387‑48‑8 occupies a specific point in the SAR landscape defined by the cyclohexanecarboxamide substituent, the meta‑phenyl linker, and the unsubstituted imidazo[1,2‑a]pyrimidine core . It serves as a key reference compound for systematic SAR exploration alongside the acetamide (CAS 847387‑43‑3), isobutyramide, pivalamide (CAS 847387‑45‑5), thiophene‑2‑carboxamide (CAS 847387‑64‑8), and 3‑methyl (CAS 847388‑33‑4) analogs, enabling medicinal chemists to deconvolve the contributions of amide size, lipophilicity, and core substitution to biological activity.

Computational Chemistry and Molecular Docking Studies – Kinase and HDAC Target Panels

Given the absence of public bioactivity data, 847387‑48‑8 is well‑suited for prospective computational studies including molecular docking against kinase (MET, PI3Kγ, GSK‑3β) and HDAC (HDAC1, HDAC3, HDAC6) target panels [3][4]. Its distinct cyclohexanecarboxamide motif provides a test case for evaluating whether in silico predictions can differentiate it from close analogs with known activity profiles (e.g., the antiproliferative 3‑methyl analog).

Quote Request

Request a Quote for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.